molecular formula C8H5BrN2O2 B049182 7-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 114703-12-7

7-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No. B049182
M. Wt: 241.04 g/mol
InChI Key: AQIDPSGSKHPDAY-UHFFFAOYSA-N
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Description

7-Bromoquinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. This compound, like its relatives, is of interest due to its structural and chemical properties which make it a valuable intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to 7-Bromoquinazoline-2,4(1H,3H)-dione, often involves cyclocondensation reactions. For example, a Biginelli-type cyclocondensation reaction can yield hydroquinazoline-2,5-diones through the condensation of cyclohexane-1,3-dione with urea and an appropriate aldehyde (Candan, Kendi, Yarim, Saraç, & Ertan, 2001). Another method involves the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane as a catalyst for synthesizing hydroquinazoline-2,5-diones under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a quinazoline ring system. The arrangement of substituents on this ring system, such as the bromo group in 7-Bromoquinazoline-2,4(1H,3H)-dione, influences its physical and chemical properties. Crystallographic studies provide insight into the bond lengths, bond angles, and overall geometry of these compounds. For instance, the crystal structure analysis of related compounds shows specific configurations and intramolecular interactions that dictate their stability and reactivity (El-Azab, Khalil, & Abdel-Aziz, 2021).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthetic chemistry. Their interactions with nucleophilic reagents, for instance, can lead to the formation of various substituted quinazolines. The structure of the quinazoline core influences its reactivity towards nucleophiles, electrophiles, and other reagents, enabling the synthesis of a wide array of derivatives with diverse biological activities (Kuryazov et al., 2010).

Scientific Research Applications

  • It serves as a scaffold for developing inhibitors of tumor-associated human carbonic anhydrases IX and XII, which are potential targets for cancer therapy (Falsini et al., 2017).

  • This compound is used in the synthesis of lin-benzoreumycin, lin-benzo-1-methylxanthine, and lin-benzo-1,9-dimethylxanthine, contributing to the field of heterocyclic chemistry (Schneller et al., 1984).

  • It is involved in the stereoselective reduction of 3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones and the deamination of the reduction products (Klásek et al., 2014).

  • 7-Bromoquinazoline-2,4(1H,3H)-dione aids in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, useful in chemical research (Choi & Chi, 2004).

  • It is instrumental in the synthesis of tricyclic compounds with nitrogen bridgehead properties, expanding the range of available heterocyclic compounds (Szabó et al., 1997).

  • The compound finds use in synthesizing 5- and 7-fluoroquinazolin-4(1H)-ones, contributing to the development of fluorinated organic compounds (Layeva et al., 2007).

  • It demonstrates potential as an antitumor agent against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2, highlighting its role in cancer research (Al-Romaizan et al., 2019).

  • 7-Bromoquinazoline-2,4(1H,3H)-dione is useful in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have various applications in organic and medicinal chemistry (Kafka et al., 2011).

  • It acts as a novel nonpeptide inhibitor of human heart chymase, which is significant in cardiovascular research (Fukami et al., 2000).

  • The compound is a key intermediate in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin, indicating its importance in pharmaceutical synthesis (Patil et al., 2008).

  • It can be used in chemical reactions to produce various dialkylated and monoalkylated products, broadening its applications in synthetic organic chemistry (Reisch et al., 1993).

  • Derivatives of 7-Bromoquinazoline-2,4(1H,3H)-dione decrease neuronal damage and show anticonvulsant effects in rat hippocampal slices, suggesting its potential in neuropharmacology (Colotta et al., 2012).

Future Directions

Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .

properties

IUPAC Name

7-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDPSGSKHPDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555150
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinazoline-2,4(1H,3H)-dione

CAS RN

114703-12-7
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask, 2-amino-4-bromo-benzoic acid (10 g, 0.0463 mol) and urea (27.78 g, 0.4629 mol) were added. The reaction mixture was stirred at 195° C. for 3 h. The reaction mixture was allowed to reach 80° C. and water was added. The aqueous reaction mixture was stirred at 80° C. for 5-10 min then allowed to reach room temperature. The solid was filtered, dried and azeotroped with toluene to afford the title compound [10 g, 90%]. This material was taken to the next step without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
27.78 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 pubs.acs.org
MV Zapevalova, ES Shchegravina, IP Fonareva… - International Journal of …, 2022 - mdpi.com
A (series) range of potential dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR cascade was synthesized. Several compounds exhibited cytotoxicity towards a panel of …
Number of citations: 5 www.mdpi.com
MM Barber - 2015 - search.proquest.com
Herein 47 2, 4-disubstituted quinazolines were synthesized and tested against Leishmania donovani intracellular amastigotes. A structure-activity relationship was conducted and lead …
Number of citations: 1 search.proquest.com

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